molecular formula C23H27N3O3S B12684100 p-((Bis(4-(dimethylamino)phenyl)methyl)amino)benzenesulphonic acid CAS No. 47654-02-4

p-((Bis(4-(dimethylamino)phenyl)methyl)amino)benzenesulphonic acid

Cat. No.: B12684100
CAS No.: 47654-02-4
M. Wt: 425.5 g/mol
InChI Key: GWNOPYKHUMPPBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

p-((Bis(4-(dimethylamino)phenyl)methyl)amino)benzenesulphonic acid is a complex organic compound known for its unique chemical structure and properties. It contains multiple aromatic rings, amine groups, and a sulfonic acid group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-((Bis(4-(dimethylamino)phenyl)methyl)amino)benzenesulphonic acid typically involves the reaction of 4-(dimethylamino)benzaldehyde with aniline derivatives under acidic conditions. The reaction proceeds through a series of condensation and substitution reactions, resulting in the formation of the desired compound. The reaction conditions often include the use of strong acids like sulfuric acid or hydrochloric acid to facilitate the formation of the sulfonic acid group.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple purification steps such as recrystallization and chromatography to remove impurities and obtain the final product.

Chemical Reactions Analysis

Types of Reactions

p-((Bis(4-(dimethylamino)phenyl)methyl)amino)benzenesulphonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed

The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

p-((Bis(4-(dimethylamino)phenyl)methyl)amino)benzenesulphonic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and as a fluorescent probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including its use as an antimicrobial agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of p-((Bis(4-(dimethylamino)phenyl)methyl)amino)benzenesulphonic acid involves its interaction with various molecular targets and pathways. The compound’s amine groups can form hydrogen bonds and electrostatic interactions with biological molecules, affecting their function. Additionally, the sulfonic acid group can participate in acid-base reactions, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

  • Bis(4-(dimethylamino)phenyl)methanone
  • 4-{bis[4-(dimethylamino)phenyl]methyl}phenol

Uniqueness

p-((Bis(4-(dimethylamino)phenyl)methyl)amino)benzenesulphonic acid is unique due to its combination of aromatic rings, amine groups, and a sulfonic acid group. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various applications compared to its similar compounds.

Properties

CAS No.

47654-02-4

Molecular Formula

C23H27N3O3S

Molecular Weight

425.5 g/mol

IUPAC Name

4-[bis[4-(dimethylamino)phenyl]methylamino]benzenesulfonic acid

InChI

InChI=1S/C23H27N3O3S/c1-25(2)20-11-5-17(6-12-20)23(18-7-13-21(14-8-18)26(3)4)24-19-9-15-22(16-10-19)30(27,28)29/h5-16,23-24H,1-4H3,(H,27,28,29)

InChI Key

GWNOPYKHUMPPBG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)NC3=CC=C(C=C3)S(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.